(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

Catalog No.
S12901935
CAS No.
M.F
C30H42O7
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13...

Product Name

(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

IUPAC Name

(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,28-,29+,30-/m0/s1

InChI Key

QECQJYAIIIIKJB-ZMNIZCDESA-N

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

514.29305367 g/mol

Monoisotopic Mass

514.29305367 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

Explore Compound Types